Fluorene, 9-(diphenylmethylene)-
Overview
Description
“Fluorene, 9-(diphenylmethylene)-” is a chemical compound with the molecular formula C26H18 . It has a molecular weight of 330.42100 . It is also known by other names such as “9-Benzylidenefluorene”, “Benzalfluorene”, and "1-Phenyl-2-biphenyleneethylene" .
Synthesis Analysis
The synthesis of fluorene-based compounds has been widely investigated due to their wide range of applications in various fields . For instance, a protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . Another study reported the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids .
Molecular Structure Analysis
The molecular structure of “Fluorene, 9-(diphenylmethylene)-” can be analyzed using various techniques such as NMR and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Fluorene-based compounds undergo various chemical reactions. For example, a boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fluorene, 9-(diphenylmethylene)-” include a density of 1.169g/cm3, a boiling point of 448.2ºC at 760 mmHg, and a melting point of 230-232ºC .
Scientific Research Applications
1. Highly-Selective Recognition of Dicarboxylic Acid
- Summary of Application : A 9-(diphenylmethylene)fluorene-based diamidine has been designed and synthesized for the detection of dicarboxylic acids as a “turn-on” fluorescence sensor .
- Methods of Application : The diamidine itself does not show any fluorescence, but a blue fluorescence was observed after the addition of pimelic acid with a high selectivity .
- Results : The 9-(diphenylmethylene)fluorene-based diamidine showed higher methylene chain length selectivity toward α,ω-dicarboxylic acids, specifically detecting only pimelic acid .
2. Molecular Modification of Spiro[fluorene-9,9′-xanthene]-Based Dopant-Free Hole Transporting Materials for Perovskite Solar Cells
- Summary of Application : The molecular engineering of organic hole-transporting materials (HTMs) plays an important role in enhancing the performance and stability of perovskite solar cells (PSCs) as well as reducing their fabrication cost .
- Methods of Application : Two low-cost spiro-OMeTAD analogues, namely SP-Naph and SP-SMe, featuring a spiro [fluorene-9,9-xanthene] (SFX) central core and asymmetric subunits are designed and synthesized .
- Results : The planar n–i–p PSC with the dopant-free SP-SMe HTM yields a maximum power conversion efficiency (PCE) of 21.95%, which outperforms that with SP-Naph (20.51%) and doped spiro-OMeTAD (19.23%) .
3. Extended Fluorenones
- Summary of Application : Extended fluorenones represent a particular class of polycyclic compounds. The extension of the aromatic system through the fusion of additional benzene rings onto the central tricyclic fluorenone gives rise to an impressive topological diversity and allows to modulate the properties of the original molecule .
- Methods of Application : The multiple ways this aromatic extension can be joined onto the tricyclic core generates multiple spatial arrangements from linear, angular, mixed linear-angular, to helical .
- Results : Potential applications of these diverse domains have also driven the development of strategies for the installation of various substituents at selected sites of the carbon backbone .
4. Nonlinear Optical Properties
- Summary of Application : Fluorenone molecular materials provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications .
- Methods of Application : These applications include very efficient optical second harmonic (SHG) and terahertz (THz) generation, light emitting diodes, biomarkers, solar cells, and sensors .
- Results : The fact that molecular structures of organic NLO dyes can be designed and synthesized with a large flexibility, together with the exploitation of multiple synergetic supramolecular interactions allows the construction of hierarchical self-assembled architectures on the micro- and nanoscale .
5. Extended Fluorenones
- Summary of Application : Extended fluorenones represent a particular class of polycyclic compounds. The extension of the aromatic system through the fusion of additional benzene rings onto the central tricyclic fluorenone gives rise to an impressive topological diversity and allows to modulate the properties of the original molecule .
- Methods of Application : The multiple ways this aromatic extension can be joined onto the tricyclic core generates multiple spatial arrangements from linear, angular, mixed linear-angular, to helical .
- Results : Potential applications of these diverse domains have also driven the development of strategies for the installation of various substituents at selected sites of the carbon backbone .
6. Effects on Social Behavior
- Summary of Application : Fluorene-9-bisphenol (BHPF) is widely used in the manufacture of plastic products and potentially disrupts several physiological processes .
- Methods of Application : The biological effects of BHPF on social behavior are being studied .
- Results : The specific outcomes of these studies are not mentioned in the source .
Safety And Hazards
Future Directions
Fluorene-based compounds have potential applications in various fields such as optoelectronics, semiconductors, and solar cells . The development of fluorene-based macrocycles to organic nanogrids is an area of ongoing research . These compounds can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
properties
IUPAC Name |
9-benzhydrylidenefluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOPWAERAISDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963740 | |
Record name | 9-(Diphenylmethylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorene, 9-(diphenylmethylene)- | |
CAS RN |
4709-68-6 | |
Record name | Fluorene, 9-(diphenylmethylene)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(Diphenylmethylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.